Ethyl morpholine-4-carboxylate
Overview
Description
Ethyl morpholine-4-carboxylate is an organic compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Ethyl 4-morpholinecarboxylate is a morpholine derivative . Morpholine derivatives are known to be present in various biologically active molecules and pharmaceuticals . .
Mode of Action
Morpholine derivatives are known for their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Biochemical Pathways
Morpholine derivatives are known to be involved in various biochemical processes due to their presence in biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl morpholine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields ethyl 4-morpholinecarboxylate as the main product.
Another method involves the cyclization of 1,2-amino alcohols with ethyl chloroformate. This reaction can be catalyzed by transition metals and often requires specific reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, ethyl 4-morpholinecarboxylate is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholine-4-carboxylic acid.
Reduction: It can be reduced to form morpholine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with ethyl 4-morpholinecarboxylate under mild conditions.
Major Products Formed
Oxidation: Morpholine-4-carboxylic acid.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Ethyl morpholine-4-carboxylate can be compared with other morpholine derivatives such as:
Morpholine-4-carboxylic acid: Similar in structure but lacks the ethyl ester group.
4-Methylmorpholine: Contains a methyl group instead of an ethyl ester group.
4-(2-Hydroxyethyl)morpholine: Contains a hydroxyethyl group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its ethyl ester group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
ethyl morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBBWCJKGBZVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282140 | |
Record name | Ethyl 4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-49-4 | |
Record name | NSC24702 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL MORPHOLINOCARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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